molecular formula C19H22ClN3O3S B11208798 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide

Cat. No.: B11208798
M. Wt: 407.9 g/mol
InChI Key: CVZNMVGVBNGRPV-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a thieno[3,4-c]pyrazole core, and a cyclopentylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide typically involves multiple steps One common synthetic route starts with the reaction of 4-chlorobenzoic acid with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate undergoes cyclization to yield the thieno[3,4-c]pyrazole core

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent for the treatment of certain diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide can be compared with other similar compounds, such as:

    Pyraclostrobin: A fungicide with a similar thieno[3,4-c]pyrazole core, used in agriculture.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with a similar chlorophenyl group and sulfonamide moiety, used in antiviral research.

Properties

Molecular Formula

C19H22ClN3O3S

Molecular Weight

407.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide

InChI

InChI=1S/C19H22ClN3O3S/c20-14-6-8-15(9-7-14)23-19(16-11-27(25,26)12-17(16)22-23)21-18(24)10-5-13-3-1-2-4-13/h6-9,13H,1-5,10-12H2,(H,21,24)

InChI Key

CVZNMVGVBNGRPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl

Origin of Product

United States

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